3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid
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Overview
Description
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring system substituted with a methoxycarbonyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the methoxycarbonyl and acrylic acid groups. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid derivative to form the benzo[d]oxazole core. Subsequent esterification and condensation reactions introduce the methoxycarbonyl and acrylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The benzo[d]oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .
Scientific Research Applications
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxycarbonyl and acrylic acid groups can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonyl)benzo[d]oxazole: Lacks the acrylic acid moiety, resulting in different reactivity and applications.
4-(Methoxycarbonyl)benzo[d]oxazole: Similar structure but different substitution pattern, affecting its chemical properties.
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of acrylic acid, leading to different biological activity.
Uniqueness
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of its benzo[d]oxazole ring, methoxycarbonyl group, and acrylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C12H9NO5 |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-10-7(5-6-9(14)15)3-2-4-8(10)18-11/h2-6H,1H3,(H,14,15)/b6-5+ |
InChI Key |
ULXOEHYIAINNPO-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origin of Product |
United States |
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